

# A Technical Guide to 2-(2-Methoxy-2-oxoethyl)benzoic Acid

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## Compound of Interest

**Compound Name:** 2-(2-Methoxy-2-oxoethyl)benzoic acid

**Cat. No.:** B173760

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-(2-methoxy-2-oxoethyl)benzoic acid**, a versatile chemical intermediate. It covers nomenclature, physicochemical properties, synthesis protocols, and known biological relevance, structured to support advanced research and development activities.

## Chemical Identity and Nomenclature

The compound specified by the structure **2-(2-methoxy-2-oxoethyl)benzoic acid** is a disubstituted benzene derivative, featuring both a carboxylic acid and a methyl ester functional group.

- Systematic IUPAC Name: **2-(2-methoxy-2-oxoethyl)benzoic acid**<sup>[1][2][3]</sup>
- Alternative IUPAC Names: 2-(Methoxycarbonylmethyl)benzoic acid<sup>[1]</sup>, 2-[(Methoxycarbonyl)methyl]benzoic acid<sup>[1]</sup>
- Common Synonyms: Methyl o-carboxyphenylacetate<sup>[1]</sup>, Homophthalic acid monomethyl ester
- CAS Number: 14736-50-6<sup>[2][3]</sup>
- Molecular Formula: C<sub>10</sub>H<sub>10</sub>O<sub>4</sub><sup>[1][2][3]</sup>

- Molecular Weight: 194.18 g/mol [\[2\]](#)

## Physicochemical Properties

A summary of the key physical and chemical properties is essential for experimental design, including solubility tests, reaction setup, and analytical method development.

Property	Value	Source
Molecular Weight	194.18 g/mol	PubChem <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>4</sub>	PubChem <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Physical State	Solid at room temperature	Smolecule <a href="#">[2]</a>
Canonical SMILES	COC(=O)CC1=CC=CC=C1C(=O)O	PubChem <a href="#">[1]</a> <a href="#">[2]</a>
InChI Key	UKPMFGARCZOXDI-UHFFFAOYSA-N	PubChem <a href="#">[1]</a> <a href="#">[2]</a>

## Synthesis and Experimental Protocols

The synthesis of **2-(2-methoxy-2-oxoethyl)benzoic acid** typically involves the selective hydrolysis of a diester precursor or the esterification of a diacid. A representative laboratory-scale synthesis protocol is detailed below.

### Protocol: Synthesis via Selective Hydrolysis of Dimethyl Homophthalate

This procedure outlines the preparation of the title compound from its corresponding dimethyl ester.

#### Materials:

- Dimethyl 2-(methoxycarbonylmethyl)benzoate (Dimethyl homophthalate)
- Sodium hydroxide (NaOH) solution (e.g., 1 M)
- Methanol (MeOH)

- Hydrochloric acid (HCl) (e.g., 1 M)
- Diethyl ether
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Deionized water

**Procedure:**

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl 2-(methoxycarbonylmethyl)benzoate in methanol.
- **Saponification:** Cool the solution in an ice bath. Slowly add one molar equivalent of aqueous sodium hydroxide solution dropwise while stirring. The temperature should be maintained at 0-5 °C to favor the hydrolysis of the less sterically hindered ester.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the disappearance of the starting material.
- **Workup:**
  - Once the reaction is complete, reduce the volume of methanol under reduced pressure.
  - Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
  - Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of 1 M HCl. A white precipitate should form.
- **Isolation and Purification:**
  - Collect the solid precipitate by vacuum filtration and wash with cold deionized water.
  - Dry the solid product under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

## Logical Workflow for Synthesis



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Caption: Workflow for the synthesis of the title compound via selective hydrolysis.

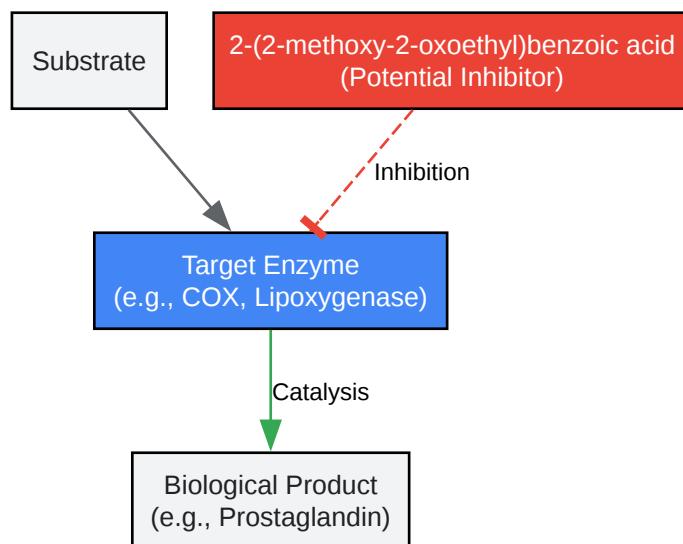
## Applications in Research and Development

**2-(2-Methoxy-2-oxoethyl)benzoic acid** serves as a valuable building block in organic synthesis, particularly for creating more complex molecules with potential therapeutic applications.

- **Heterocycle Synthesis:** It is a key precursor for synthesizing various bioactive heterocycles. The presence of two distinct carboxylic acid derivatives allows for sequential and site-selective reactions.
- **Pharmaceutical Intermediates:** The structural motif is found in various pharmacologically active compounds. Benzoic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties<sup>[4][5]</sup>.
- **Material Science:** This compound can be explored as a monomer or building block for the development of novel polymers with specific properties<sup>[2]</sup>.

## Potential Biological Activity Pathway

While specific signaling pathways for this exact molecule are not extensively documented, its nature as a benzoic acid derivative suggests potential interactions with enzymatic pathways where similar structures are active. For instance, many phenolic and benzoic acids act as enzyme inhibitors.



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Caption: Hypothetical inhibition of an enzymatic pathway by the title compound.

This guide provides foundational information for professionals working with **2-(2-methoxy-2-oxoethyl)benzoic acid**. Further investigation into its specific biological activities and applications is an active area of research.

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